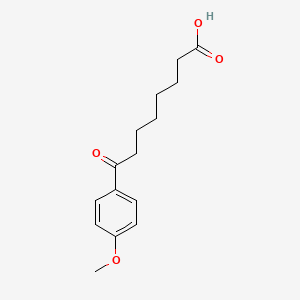

8-(4-Methoxyphenyl)-8-oxooctanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(4-Methoxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to an oxooctanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxyphenyl)-8-oxooctanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. This method typically uses a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation of 4-methoxybenzene with octanoyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, catalyst concentration, and reaction time. The product is then purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

8-(4-Methoxyphenyl)-8-oxooctanoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 8-(4-Hydroxyphenyl)-8-oxooctanoic acid.

Reduction: 8-(4-Methoxyphenyl)-8-hydroxyoctanoic acid.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

8-(4-Methoxyphenyl)-8-oxooctanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 8-(4-Methoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyphenylacetic acid: Similar structure but with a shorter carbon chain.

4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.

4-Methoxyphenylacetonitrile: Contains a nitrile group instead of a carboxylic acid.

Uniqueness

8-(4-Methoxyphenyl)-8-oxooctanoic acid is unique due to its longer carbon chain and the presence of both a methoxyphenyl group and a carbonyl group.

Activité Biologique

8-(4-Methoxyphenyl)-8-oxooctanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and its implications in therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes an octanoic acid backbone with a methoxyphenyl substituent, which is crucial for its biological activity.

1. Inhibition of Histone Deacetylases (HDACs)

One of the primary mechanisms through which this compound exerts its effects is through the inhibition of histone deacetylases (HDACs). HDAC inhibition leads to:

- Growth Arrest : The compound has been shown to induce cell cycle arrest in various tumor cell lines.

- Differentiation and Apoptosis : It promotes differentiation and apoptosis in cancer cells, making it a candidate for cancer therapy.

In studies, it was observed that the compound significantly inhibited HDAC activity, leading to increased levels of acetylated histones, which are associated with transcriptional activation and tumor suppression .

2. Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results that suggest its potential as an antimicrobial agent .

Table 1: Biological Activity Overview

| Activity Type | Effect | Reference |

|---|---|---|

| HDAC Inhibition | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against various bacterial strains | |

| Cytotoxicity | Reduces tumor growth in animal models |

Case Study 1: Cancer Cell Lines

In vitro studies were conducted using various cancer cell lines, including RPMI-8226 and HCT116. The results indicated that treatment with this compound resulted in significant cytotoxicity, with IC50 values ranging from 2.8 μM to 3.25 μM. This suggests a strong potential for developing this compound as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of the compound against clinical strains of Staphylococcus aureus and Escherichia coli revealed that it exhibited moderate to strong inhibitory effects, with MIC values indicating effectiveness at concentrations as low as 100 µg/mL .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests that it is metabolized by cytochrome P450 enzymes, influencing its efficacy and toxicity. Studies indicate that while lower doses may provide therapeutic benefits, higher doses can lead to hepatotoxicity and nephrotoxicity. Careful dose management is essential for maximizing therapeutic outcomes while minimizing adverse effects .

Propriétés

IUPAC Name |

8-(4-methoxyphenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-19-13-10-8-12(9-11-13)14(16)6-4-2-3-5-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPOUULOOGENNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447770 |

Source

|

| Record name | 8-(4-METHOXYPHENYL)-8-OXOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22811-92-3 |

Source

|

| Record name | 8-(4-METHOXYPHENYL)-8-OXOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.